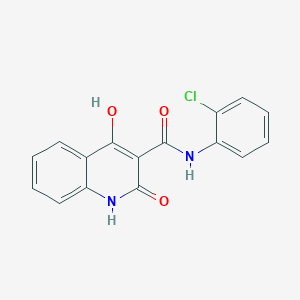

N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

描述

属性

IUPAC Name |

N-(2-chlorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c17-10-6-2-4-8-12(10)19-16(22)13-14(20)9-5-1-3-7-11(9)18-15(13)21/h1-8H,(H,19,22)(H2,18,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWJLAXNWKHROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=CC=C3Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of Hydroxyl Groups: The hydroxyl groups at positions 2 and 4 can be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Substitution with 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-chlorobenzene and a suitable base.

Formation of Carboxamide Group: The carboxamide group can be formed through the reaction of the quinoline derivative with an appropriate amine, such as ammonia or an amine derivative, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

化学反应分析

Types of Reactions

N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, alkoxides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

Synthesis and Characterization

The synthesis of N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions that yield derivatives with varied biological activities. The characterization of these compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism of action is believed to involve apoptosis induction and inhibition of key signaling pathways related to cell growth and survival .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory effects of this compound. Animal models have shown a reduction in inflammation markers and symptoms associated with induced arthritis, indicating its potential use in inflammatory disease management.

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications in several areas:

Cancer Treatment

The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent. Its selective targeting capability could lead to reduced side effects compared to conventional chemotherapeutics.

Infection Control

With its antimicrobial properties, this compound could be explored as a new treatment option for antibiotic-resistant infections. Its effectiveness against specific bacterial strains makes it a valuable candidate for further research in infectious disease therapy.

Management of Inflammatory Disorders

The anti-inflammatory properties suggest that this compound could be beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

作用机制

The mechanism of action of N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and transcription. By binding to these enzymes, the compound can interfere with the normal functioning of cancer cells, leading to cell cycle arrest and apoptosis. Additionally, the compound may interact with other cellular targets, such as receptors or signaling proteins, to exert its biological effects.

相似化合物的比较

Comparative Analysis with Structural Analogs

Key Structural Modifications and Pharmacological Outcomes

The pharmacological activity of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides is influenced by substitutions on:

- The quinoline core (e.g., methoxy, dimethoxy, or alkyl groups).

- The carboxamide side chain (e.g., pyridylmethyl, chlorophenyl, or allyl substituents).

Table 1: Comparison of Analogs in Preclinical Models

Critical Findings

Impact of Core Substitutions: The lead compound with 6,7-dimethoxy substitutions (Table 1) demonstrated superior analgesic activity (75.3% writhing reduction), suggesting that electron-donating groups enhance receptor interactions . Saturation of the quinoline core to a hexahydroquinoline (e.g., α- and β-forms) reduced activity, particularly in the β-polymorph (56.1%), highlighting the importance of aromaticity in binding .

Role of Carboxamide Substituents: Pyridylmethyl-substituted analogs (e.g., lead compound) outperformed chlorophenyl derivatives, possibly due to improved solubility or target affinity .

Polymorphism and Bioactivity: Polymorphic forms of the hexahydroquinoline analog (α vs. β) showed a 16.3% difference in efficacy, emphasizing the need for crystallographic characterization during drug development .

生物活性

N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound based on various research findings, including its antibacterial, antiviral, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

This compound features a chlorophenyl group, a hydroxy group, and a carboxamide moiety, contributing to its biological activity. The presence of these functional groups is essential for its interaction with biological targets.

Antimicrobial Activity

Antibacterial Properties

Research has shown that quinoline derivatives exhibit significant antibacterial activity. A study evaluating various derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline found that compounds similar to this compound displayed moderate antibacterial effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µM for different derivatives, indicating their potential as antibacterial agents .

Antiviral Activity

In terms of antiviral activity, particularly against HIV-1, derivatives of the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold have been studied. While this compound itself has not been explicitly tested in available studies, related compounds have shown moderate activity in inhibiting HIV replication at concentrations around 100 µM . This suggests that structural modifications could enhance its antiviral efficacy.

Anticancer Activity

Mechanism of Action

Quinoline derivatives have been investigated for their anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), with IC50 values as low as 1.2 µM . The proposed mechanism involves inducing apoptosis through cell cycle arrest at the G2/M phase and activation of pro-apoptotic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of various quinoline derivatives where this compound was included in broader testing. The findings indicated that compounds with similar structures could potentially serve as lead candidates for further development in cancer therapeutics .

Summary of Biological Activities

常见问题

Q. What are the standard synthesis protocols for N-(2-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how is purity confirmed?

The compound is synthesized via condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives with substituted amines. Reaction conditions typically involve heating in polar aprotic solvents (e.g., DMF) with coupling agents like T3P (propylphosphonic anhydride) and a base such as triethylamine . Post-synthesis, purity is confirmed using elemental analysis (C, H, N) and ¹H NMR spectroscopy to verify functional groups and substitution patterns. Sharp melting points and consistent solubility profiles in DMSO or DMF further validate crystallinity .

Q. How do solubility and crystallinity impact initial pharmacological screening?

The compound is moderately soluble in DMF and DMSO but poorly soluble in water, necessitating suspension in aqueous media stabilized with surfactants (e.g., Tween-80) for in vivo studies . Crystallinity, confirmed via sharp melting points and X-ray diffraction, ensures batch consistency. Poor solubility may limit bioavailability, requiring formulation optimization early in screening .

Q. What preliminary assays are used to evaluate analgesic activity?

The "acetic acid writhing" model in mice is a standard assay. Mice are administered the compound orally (e.g., 20 mg/kg), and nociception is induced via intraperitoneal acetic acid. Analgesic efficacy is quantified by the reduction in writhing episodes compared to controls, with statistical validation using Student’s t-test . Activity is benchmarked against non-opioid analgesics like Piroxicam .

Advanced Research Questions

Q. How does polymorphism influence pharmacological activity, and how can it be characterized?

Polymorphic forms (e.g., α- and β-crystalline phases) exhibit distinct bioactivities due to differences in molecular packing and hydrogen bonding. For example, the β-form of a related carboxamide showed reduced analgesic activity, likely due to altered dissolution kinetics . Characterization involves X-ray crystallography (SHELX/ORTEP software for structure refinement) , DSC for thermal transitions, and PXRD to detect phase purity. Mixed-phase samples complicate bioactivity interpretation, necessitating strict crystallization controls .

Q. What experimental design considerations are critical for in vivo analgesic activity studies?

Key factors include:

- Dose standardization : Ensure compounds are administered at equimolar concentrations (e.g., 20 mg/kg) to compare structure-activity relationships .

- Blinding : Use coded samples to avoid bias during writhing counts.

- Controls : Include vehicle (e.g., Tween-80/water) and reference drug (e.g., Diclofenac) groups.

- Statistical power : Use ≥10 animals/group to account for biological variability, with p<0.05 significance thresholds .

Q. How can X-ray crystallography resolve structural ambiguities in carboxamide derivatives?

SHELXL software refines crystal structures using intensity data to model atomic positions, thermal parameters, and hydrogen bonding. For example, triclinic vs. monoclinic systems in polymorphs are distinguished via unit cell parameters. ORTEP-3 generates graphical representations to visualize molecular conformations and intermolecular interactions critical for stability and activity .

Q. How should contradictory data on polymorphic bioactivity be addressed?

Contradictions often arise from undetected mixed-phase samples or impurities. Mitigation strategies include:

- Phase-selective crystallization : Optimize solvent systems (e.g., ethanol/water ratios) to isolate pure polymorphs .

- Quantitative PXRD : Calculate phase ratios in mixed samples using Rietveld refinement.

- In vitro dissolution testing : Correlate dissolution rates with in vivo efficacy to identify bioactive forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。